![molecular formula C11H10N2O2 B3022919 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 856061-37-5](/img/structure/B3022919.png)
methyl 3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . The compound is also known as "5-(Methoxycarbonyl)-3-phenyl-1H-pyrazole" .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of “methyl 3-phenyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring attached to a phenyl group at the 3-position and a methyl ester group at the 5-position . The InChI key for this compound is ROXAFVODFXYSFO-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazoles, including “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including coupling reactions with amines .
Physical And Chemical Properties Analysis
“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is a solid compound with a melting point of 180-182°C .
Scientific Research Applications
Antioxidant Properties: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Researchers have explored its use in neuroprotection and stroke recovery .
Neurological Disorders: Due to its antioxidant properties, this compound has been investigated for treating amyotrophic lateral sclerosis (ALS) and aiding stroke recovery .
Heterocyclic Synthesis
The pyrazole scaffold serves as a versatile building block for synthesizing more complex heterocyclic systems. Here’s how “methyl 3-phenyl-1H-pyrazole-5-carboxylate” contributes:
- Precursor for Pyrazolo[1,5-a]pyrimidines : It is a valuable precursor in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These compounds have diverse biological activities and are relevant in drug design .
Biological Properties
The compound’s unique structure imparts various biological properties:
Antibacterial Activity: Some pyrazole derivatives, including this compound, exhibit antibacterial effects .
Anti-Inflammatory and Analgesic Effects: Researchers have explored its potential as an anti-inflammatory and analgesic agent .
Anti-Cancer Properties: While further studies are needed, pyrazoles have shown promise as potential anti-cancer agents .
Synthetic Methods and Tautomerism
Understanding the structure and reactivity of pyrazoles is essential for designing efficient synthetic routes. Key points include:
Tautomeric Preferences: Investigating tautomeric and conformational preferences is crucial. Tautomerism affects reactivity and biological activity, making it relevant for synthetic strategies and drug design .
Synthetic Routes: Researchers have employed various methods to synthesize “methyl 3-phenyl-1H-pyrazole-5-carboxylate,” including reactions with phenyl hydrazine and ethyl acetoacetate .
Mechanism of Action
Target of Action
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, often influenced by their structural characteristics . For instance, the tautomeric and conformational preferences of pyrazoles can influence their reactivity and biological activities .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .
Safety and Hazards
properties
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
56426-35-8 | |
Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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